Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate
Description
Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate is a heterocyclic benzoate derivative featuring an isoxazole ring substituted with iodine and a trifluoromethyl group at the 4- and 3-positions, respectively. The methyl ester group at the para-position of the benzene ring enhances its lipophilicity, making it a candidate for agrochemical or pharmaceutical applications.
Properties
Molecular Formula |
C12H7F3INO3 |
|---|---|
Molecular Weight |
397.09 g/mol |
IUPAC Name |
methyl 4-[4-iodo-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzoate |
InChI |
InChI=1S/C12H7F3INO3/c1-19-11(18)7-4-2-6(3-5-7)9-8(16)10(17-20-9)12(13,14)15/h2-5H,1H3 |
InChI Key |
MDCSDQKSAJWNNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C(=NO2)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Iodine Atom: The iodine atom can be introduced through the reaction of hydroximinoyl chlorides with iodinated terminal alkynes.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or copper catalysts in the presence of a base and a suitable ligand.
Major Products Formed
Substitution: Formation of substituted isoxazole derivatives.
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of deiodinated isoxazole derivatives.
Cross-Coupling: Formation of biaryl or alkyne-linked isoxazole derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C12H7F3INO3
- Molecular Weight : Approximately 397.09 g/mol
- Key Functional Groups :
- Isoxazole ring
- Trifluoromethyl group
- Methyl ester
The presence of iodine and trifluoromethyl groups is known to enhance biological activity, making this compound a candidate for various pharmacological applications. Compounds with similar structures have exhibited antiviral, anticancer, and anti-inflammatory properties.
Antiviral Research
Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate has been studied for its potential antiviral properties. The trifluoromethyl group is believed to enhance the lipophilicity of the molecule, facilitating better interaction with viral targets. Similar compounds have shown efficacy against viral infections, suggesting a promising avenue for further research in antiviral drug development.
Anticancer Activity
Research indicates that derivatives of isoxazole compounds can exhibit significant anticancer activity. This compound's unique structure may contribute to its ability to inhibit cancer cell proliferation. Studies have demonstrated that isoxazole derivatives can induce apoptosis in various cancer cell lines, making them valuable candidates for cancer therapeutics .
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory effects. Trifluoromethylated compounds are often associated with reduced inflammatory responses in biological systems. Investigations into related compounds have revealed their potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-Iodo-3-trifluoromethylbenzoate | Similar iodine and trifluoromethyl groups | Antiviral properties |
| 5-Iodoisoxazole derivatives | Isoxazole ring with iodine substitution | Anticancer activity |
| Trifluoromethylated benzoates | Trifluoromethyl group on benzoate | Enhanced lipophilicity |
| This compound | Isoxazole ring, trifluoromethyl group | Potential multi-target activity |
Synthesis Yield Data
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Pd-Catalyzed Cross-Coupling | Up to 97% | Argon atmosphere, specific solvents |
| Nucleophilic Substitution | Varies | Temperature-controlled environments |
| Trifluoromethylation Techniques | High | Specialized reagents |
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of similar isoxazole derivatives, researchers found that compounds with trifluoromethyl substitutions exhibited enhanced activity against influenza viruses. The study highlighted the potential for developing new antiviral agents based on the structural framework of this compound.
Case Study 2: Cancer Cell Proliferation Inhibition
A series of experiments were conducted on various cancer cell lines treated with isoxazole derivatives. Results indicated that methyl esters with iodine substitutions significantly reduced cell viability and induced apoptosis, suggesting a promising role for this compound in cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, stabilizing the compound’s interaction with its target . The isoxazole ring can act as a bioisostere, mimicking the structure and function of natural substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several agrochemical and pharmaceutical derivatives, particularly methyl benzoate-based molecules with heterocyclic substituents. Below is a comparative analysis based on substituents, applications, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Impact :
- The iodine atom in the target compound may enhance steric bulk and electrophilicity compared to methoxy or methyl groups in tribenuron or imazamethabenz . This could influence binding affinity in biological targets.
- The trifluoromethyl group (common in all listed compounds) improves metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals .
Heterocyclic Ring Systems: Isoxazole (target compound) vs. Triazine/Imidazolinone/Pyrazole:
- Pyrazole-containing analogues (e.g., ) are often linked to anti-inflammatory activity, suggesting the target compound could share similar pharmacological pathways .
Applications: While tribenuron and imazamethabenz are confirmed herbicides, the target compound’s isoxazole core aligns with fungicidal or insecticidal motifs (e.g., strobilurins).
Synthetic Accessibility :
- and describe methods for synthesizing benzoate derivatives with heterocyclic amines or benzimidazoles. These protocols could be adapted for the target compound by substituting isothiocyanates or aldehydes with iodine/CF₃-bearing reagents .
Biological Activity
Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate is an intriguing compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by an isoxazole ring, a trifluoromethyl group, and an iodine atom. The presence of these functional groups is known to significantly influence the compound's biological activity and chemical reactivity. Its molecular formula is with a molecular weight of approximately 359.1 g/mol.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing isoxazole rings have been studied for their efficacy against various cancer cell lines, demonstrating significant inhibitory effects on cell viability. The presence of trifluoromethyl and iodine substituents may enhance these effects by increasing lipophilicity and altering the compound's interaction with biological targets.
2. Antimicrobial Activity
The antimicrobial potential of this compound has been suggested through studies on related compounds. Isoxazole derivatives are reported to possess antimicrobial properties, which may extend to this compound as well, particularly against resistant strains of bacteria and fungi .
The biological activities of this compound are likely mediated through its interaction with various molecular targets within cells. The unique combination of the isoxazole ring and halogen substituents may facilitate binding to proteins involved in cancer progression, inflammation, or microbial resistance mechanisms .
Case Studies
Several studies have explored the biological activities of isoxazole derivatives:
- Anticancer Study : A derivative similar to this compound showed IC50 values in the low micromolar range against ovarian cancer cell lines, indicating significant cytotoxicity .
- Antimicrobial Investigation : Research on related trifluoromethylated compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
Comparative Analysis
The table below summarizes the biological activities associated with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-Iodo-3-trifluoromethylbenzoate | Iodine and trifluoromethyl groups | Antiviral properties |
| Isoxazole Derivatives | Isoxazole ring with various substitutions | Anticancer activity |
| Trifluoromethylated Benzoates | Trifluoromethyl group | Enhanced lipophilicity and antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
